![molecular formula C11H6F3NO2 B1356098 8-(Trifluoromethyl)quinoline-3-carboxylic acid CAS No. 31588-79-1](/img/structure/B1356098.png)
8-(Trifluoromethyl)quinoline-3-carboxylic acid
Overview
Description
8-(Trifluoromethyl)quinoline-3-carboxylic acid is a chemical compound with the molecular formula C11H6F3NO2 . It has a molecular weight of 241.17 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for 8-(Trifluoromethyl)quinoline-3-carboxylic acid is1S/C11H6F3NO2/c12-11(13,14)8-3-1-2-6-4-7(10(16)17)5-15-9(6)8/h1-5H,(H,16,17)
. This code provides a specific textual identifier for the compound’s molecular structure. Chemical Reactions Analysis
The compound has been studied for its corrosion inhibition properties. It has been found to be a good corrosion inhibitor for mild steel in 1 M hydrochloric acid medium . The compound adsorbs over the metal surface and follows the Langmuir adsorption isotherm .Physical And Chemical Properties Analysis
The compound is solid in physical form and should be stored in a dark place, sealed in dry, at room temperature .Scientific Research Applications
Synthesis and Antimicrobial Activity
- 8-(Trifluoromethyl)quinoline derivatives have been synthesized for potential use as antimicrobial agents. For instance, various novel pyrazolo[3,4-d]pyrimidine derivatives have been developed, demonstrating antibacterial and antifungal activities (Holla et al., 2006).
- The synthesis of novel optically pure α-amino acid functionalized quinolone derivatives, including 7-trifluoromethyl substituted quinolone derivatives, has shown promising antibacterial activity against both Gram-positive and Gram-negative bacterial strains (Lingaiah et al., 2012).
Chemical Synthesis and Functionalization
- Research has explored the direct metalation and subsequent functionalization of trifluoromethyl-substituted pyridines and quinolines, providing routes for regioselective preparation of trifluoromethyl-substituted quinolinecarboxylic acids (Schlosser & Marull, 2003).
Chemosensors and Detection
- Quinoline derivatives, like 8-(pyridin-2-ylmethoxy)quinoline-2-carboxylic acid, have been used in the synthesis of nanocomposites for detecting metal ions, like Cu2+, in water. This highlights their application in environmental monitoring and safety (Li et al., 2016).
Chelating Agents for Metal Ion Extraction
- Quinoline-2-carboxylic acids with different substituents, including trifluoromethyl groups, have been used to create chelating ion exchangers. These compounds exhibit high selectivity and efficiency in extracting metal ions, particularly in applications like cadmium removal (Moberg et al., 1990).
Liquid Crystal Displays
- Synthesized quinoline derivatives, such as ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, have been explored for potential use in liquid crystal displays due to their favorable orientation parameters (Bojinov & Grabchev, 2003).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Mode of Action
It’s worth noting that quinoline derivatives have been widely studied for their diverse biological activities, including antibacterial , antifungal, and anti-inflammatory effects. The trifluoromethyl group is known to enhance cell penetration ability .
Pharmacokinetics
It is known to have high gi absorption and is bbb permeant . Its Log Po/w (iLOGP) value is 1.58, indicating its lipophilicity . These properties suggest that the compound may have good bioavailability.
Result of Action
Quinoline derivatives are known for their potential therapeutic effects, including antibacterial and anti-inflammatory activities.
properties
IUPAC Name |
8-(trifluoromethyl)quinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO2/c12-11(13,14)8-3-1-2-6-4-7(10(16)17)5-15-9(6)8/h1-5H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGJRDPCPWCNMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10562886 | |
Record name | 8-(Trifluoromethyl)quinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10562886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Trifluoromethyl)quinoline-3-carboxylic acid | |
CAS RN |
31588-79-1 | |
Record name | 8-(Trifluoromethyl)quinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10562886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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